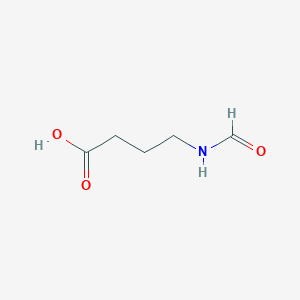
4-Formamidobutanoic acid
Overview
Description
4-Formamidobutanoic acid (FABA) is a non-proteinogenic amino acid that has attracted the attention of researchers due to its unique properties. It is a white crystalline solid that is soluble in water and has a molecular weight of 131.12 g/mol. FABA has been found to have various applications in scientific research, including as a substrate for enzymes, a ligand for metal ions, and a building block for peptides.
Scientific Research Applications
Stereochemical Studies
Stereochemical studies have shown the utility of formamido acids, such as 4-formamidobutanoic acid, in determining the absolute configuration of amino acids. For instance, a study by Garbarino, Sierra, and Tapia (1973) demonstrated the conversion of (+)-2-formamido-2-phenylbutyric acid into other chemically relevant compounds, establishing the S-configuration of (+)-2-amino-2-phenylbutyric acid (Garbarino, Sierra, & Tapia, 1973).
Substrate for Enzyme Studies
Formamidobutanoic acid derivatives have been studied as substrates for enzymes like gamma-aminobutyric acid aminotransferase, important in neurotransmission. A study by Silverman and Levy (1981) investigated substituted 4-aminobutanoic acids in this context (Silverman & Levy, 1981).
Chemical Synthesis
In chemical synthesis, derivatives of this compound are used in various reactions. Wu et al. (2019) described the selective synthesis of 4-arylbutanoic acids, 2-arylbutanoic acids, and 4-arylbutanals from allylbenzenes, highlighting the versatility of such compounds in organic synthesis (Wu et al., 2019).
Organocatalysis
In the field of organocatalysis, L-Pipecolinic acid derived formamides, closely related to this compound, have been developed as effective catalysts. A study by Wang et al. (2006) demonstrated their use in the enantioselective reduction of N-aryl imines (Wang et al., 2006).
Educational Applications
In educational settings, formamidobutanoic acid derivatives have been used in experimental learning. Mycak et al. (2022) explored the use of aniline derivatives with formic acid in microwave-assisted reactions, demonstrating the impact of amine structure on reaction yield (Mycak et al., 2022).
Tautomerism Studies
Research by Schlegel, Gund, and Fluder (1982) investigated the tautomerism of compounds like formamide, showing the theoretical and practical implications of such studies in chemistry and biochemistry (Schlegel, Gund, & Fluder, 1982).
Neuroscience Research
In neuroscience, derivatives of 4-aminobutanoic acid have been investigated for their effects on neurotransmitters and structural-functional states in the brain, as shown in studies by Mishchenko et al. (2021) examining compounds like KGM-5 (Mishchenko et al., 2021a), (Mishchenko et al., 2021b).
Multicomponent Reactions
4-Isocyanopermethylbutane-1,1,3-triol (IPB), a compound related to this compound, has been used in multicomponent reactions like Ugi and Passerini reactions, as described by Neves Filho et al. (2012) (Neves Filho et al., 2012).
Green Chemistry
Formamidobutanoic acid derivatives have been used in eco-friendly catalytic routes for the synthesis of complex organic compounds, exemplified by Heravi et al. (2006) in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives (Heravi et al., 2006).
Biochemical Studies
In biochemistry, studies like those by Stájer et al. (2006) have utilized derivatives of 4-aminobutyric acid in the preparation of complex organic structures, illustrating the compound's utility in intricate biochemical reactions (Stájer et al., 2006).
Catalysis
Research has also focused on the use of formamidobutanoic acid derivatives as catalysts. For example, a study by Thibonnet et al. (1996) investigated tributylstannyl 4-tributylstannylbut-3-enoate, a compound related to this compound, for its use in the transfer of a but-3-enoic acid synthon (Thibonnet et al., 1996).
Properties
IUPAC Name |
4-formamidobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-4-6-3-1-2-5(8)9/h4H,1-3H2,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSHAXGKANHPHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CNC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543531 | |
| Record name | 4-Formamidobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26727-21-9 | |
| Record name | 4-Formamidobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



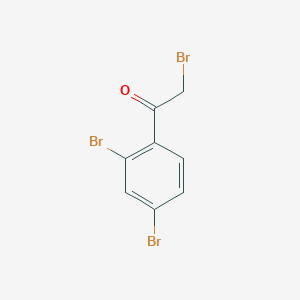
![1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1610775.png)
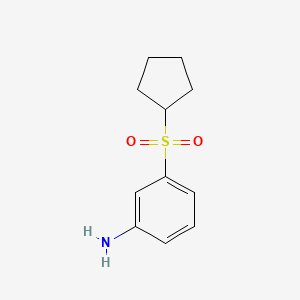

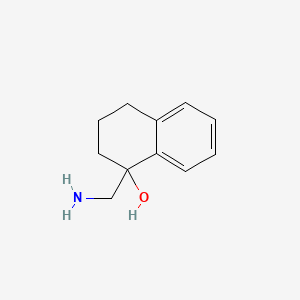
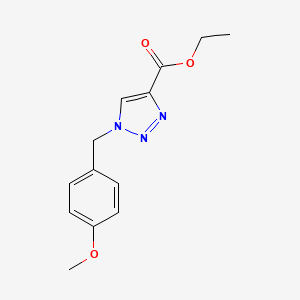


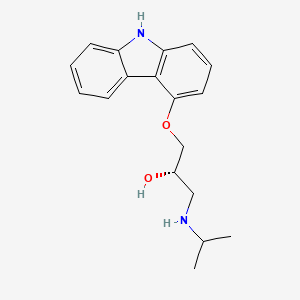

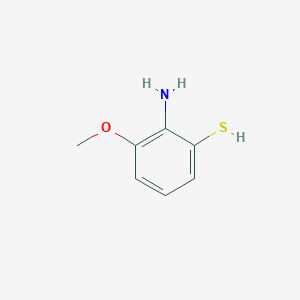
![4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1610795.png)

